![molecular formula C18H20N4O B5782882 N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide](/img/structure/B5782882.png)
N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide
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Overview
Description
N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide, also known as BNIPDH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazide derivative of isonicotinic acid that has shown potential as a therapeutic agent for a variety of diseases.
Mechanism of Action
The mechanism of action of N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. It has also been proposed that this compound may exert its effects through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant activity, which may be responsible for its anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide in lab experiments is its low toxicity profile. It has also been shown to have a high degree of selectivity for certain targets, which may make it a useful tool for studying specific biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide. One possible avenue of investigation is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a modulator of the immune system, which may have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide involves the reaction of isonicotinic acid hydrazide with benzaldehyde in the presence of a suitable catalyst. The resulting compound is then subjected to a piperidine-catalyzed cyclization reaction to form the final product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
N'-(1-benzyl-4-piperidinylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its ability to modulate the immune system and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(16-6-10-19-11-7-16)21-20-17-8-12-22(13-9-17)14-15-4-2-1-3-5-15/h1-7,10-11H,8-9,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCVJTMJAPQAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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